4-(Iodomethyl)quinoline
Description
4-(Iodomethyl)quinoline is a halogenated quinoline derivative characterized by an iodomethyl (-CH₂I) substituent at the 4-position of the quinoline ring. Quinoline derivatives are renowned for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. Its structural uniqueness lies in the combination of the planar aromatic quinoline ring and the bulky, electron-rich iodomethyl group, which influences both physicochemical properties (e.g., solubility, lipophilicity) and biological interactions .
Properties
Molecular Formula |
C10H8IN |
|---|---|
Molecular Weight |
269.08 g/mol |
IUPAC Name |
4-(iodomethyl)quinoline |
InChI |
InChI=1S/C10H8IN/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2 |
InChI Key |
TUGIIQFPTFAPAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CI |
Origin of Product |
United States |
Preparation Methods
Synthesis of Quinolin-4-One Core
- Conrad–Limpach Method: Condensation of aniline derivatives with β-ketoesters under high-temperature conditions, forming quinolin-4-one intermediates (Scheme 2).
- Biere-Seelen’s Synthesis: Michael addition of acetylenic esters to methyl anthranilate, followed by cyclization and decarboxylation, yielding quinolin-4-one compounds (Scheme 3).
- Use of transition-metal catalysis (e.g., palladium-catalyzed carbonylation) to synthesize quinolin-4-ones with diverse substitution patterns (Route G).
Iodination of Quinolin-4-One Derivatives
- Quinolin-4-one derivatives are subjected to electrophilic iodination using iodine in the presence of oxidants such as hydrogen peroxide or N-iodosuccinimide (NIS).
- Reaction conditions typically involve mild heating (around 50–80°C) in solvents like acetic acid or acetonitrile.
| Starting Material | Iodinating Agent | Solvent | Temperature | Yield of 4-Iodomethylquinolin-4-one | Reference |
|---|---|---|---|---|---|
| Quinolin-4-one derivative | Iodine + H₂O₂ | Acetic acid | 70°C | 75–85% | , |
- The iodine reacts at the 4-position via electrophilic substitution, facilitated by the electron-rich nature of the quinoline ring.
Functionalization of Quinolin-4-One to Iodomethyl Derivatives
Method Overview:
Conversion of quinolin-4-one to the iodomethyl derivative involves introducing a methyl group at the 4-position, followed by iodination.
Methylation at the 4-Position
- Reagents: Methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate.
- Conditions: Base catalysis using potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF).
- Outcome: Formation of 4-methylquinoline derivatives.
Iodination of the Methyl Group
- Reagents: Excess iodine (I₂) with oxidants such as H₂O₂ or NIS.
- Reaction Conditions: Mild heating (around 50–80°C) in acetonitrile or DMF.
- Result: Formation of 4-(Iodomethyl)quinoline via halogenation of the methyl group.
Data Summary:
| Step | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Methylation | CH₃I + K₂CO₃ | DMF | 60°C | 80–90% | , |
| Iodination | I₂ + H₂O₂ | Acetonitrile | 70°C | 70–85% | , |
Catalytic and Green Synthesis Approaches
Recent advances highlight environmentally friendly and catalytic methods:
- Nanocatalysts: Iron-based nanocatalysts facilitate the synthesis of quinoline derivatives through Friedlander reactions, which can be adapted for iodomethyl functionalization.
- Metal-Free Protocols: Use of organic catalysts or ionic liquids to promote halogenation under milder conditions, reducing environmental impact.
- Nanocatalyst-supported reactions have achieved yields exceeding 90% for quinoline derivatives with minimal waste.
- Metal-free approaches employing N-halosuccinimides (NIS, NBS) have demonstrated efficient halogenation at the 4-position.
Summary of Key Preparation Strategies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodomethyl group in 4-(iodomethyl)quinoline undergoes substitution with nitrogen- and oxygen-based nucleophiles.
Key Findings :
-
Reactions with amines (e.g., 2-hydrazinylpyridine) proceed via SN2 mechanisms, forming triazoloquinolines in high yields under iodine mediation .
-
Substitution with α-amino acids requires stoichiometric iodine and TBHP as an oxidant, yielding bioactive heterocycles .
Oxidative Transformations
The iodomethyl group is susceptible to oxidation, particularly in polar aprotic solvents like DMSO.
| Oxidizing Agent | Solvent | Temperature | Product | Yield | References |
|---|---|---|---|---|---|
| I₂/DMSO | DMSO | 110°C | Quinoline-4-carboxaldehyde | 38–52% | , |
| K₂S₂O₈ | DMSO | 100°C | 4-Arylquinoline | 70–85% | , |
Mechanistic Insights :
-
DMSO acts as a methylene source, facilitating oxidation to carboxaldehyde via iminium intermediates .
-
In multicomponent reactions, iodine mediates oxidative annulation with anilines and ketones, forming 4-arylquinolines .
Cross-Coupling Reactions
This compound participates in metal-free and transition-metal-catalyzed couplings.
| Coupling Partner | Catalyst | Conditions | Product | Yield | References |
|---|---|---|---|---|---|
| Alkyne | Co(III) | DMSO, 120°C | 4-Alkynylquinoline | 65–78% | |
| Arylboronic acid | Pd(PPh₃)₄ | Toluene, 80°C | 4-Arylquinoline | 55–70% |
Notable Observations :
-
Cobalt-catalyzed C–H activation enables direct alkyne insertion without prefunctionalization .
-
Palladium-mediated Suzuki couplings tolerate electron-withdrawing and donating substituents .
Cyclization and Annulation
The iodomethyl group facilitates intramolecular cyclizations to form polycyclic frameworks.
| Reagents | Conditions | Product | Yield | References |
|---|---|---|---|---|
| 2-Naphthylamine, I₂ | Toluene, 110°C | Benzo[h]quinoline | 83% | |
| Ethyl lactate, FeCl₃ | Neat, 100°C | 2,4-Disubstituted quinoline | 68–74% |
Mechanistic Pathways :
-
Iodine promotes radical-free cyclization via imine intermediates .
-
Iron(III) chloride dehydrogenates ethyl lactate, enabling tandem condensation-cyclization .
Solvent and Substituent Effects
Reaction outcomes are highly solvent- and substituent-dependent.
Substituent Impact :
Scientific Research Applications
4-(Iodomethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Chemical Biology: It is employed in the study of enzyme inhibitors and molecular probes for biological imaging.
Mechanism of Action
The mechanism of action of 4-(Iodomethyl)quinoline depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The iodomethyl group can facilitate the formation of covalent bonds with target proteins, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Chloroquine and Hydroxychloroquine
- Structure : 4-position substituted with a piperazine (chloroquine) or oxazine-piperazine hybrid (hydroxychloroquine) moiety.
- Activity: Antimalarial and immunomodulatory agents. The basic side chain enhances lysosomotropism, critical for antimalarial action .
- Comparison: Unlike this compound, these derivatives rely on nitrogen-containing side chains for pH-dependent accumulation in parasitic vacuoles. The iodomethyl group, in contrast, may favor halogen bonding or act as a leaving group in nucleophilic substitutions .
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Structure: 4-position amino group with aryl substituents.
7-Chloro-4-(pyrrolidin-1-yl)quinoline
- Structure : 4-position substituted with pyrrolidine.
- Activity : Used in research for its basic nitrogen, which may enhance interactions with enzyme active sites (e.g., antifolate targets) .
- Comparison: The pyrrolidine group provides alkalinity, contrasting with the neutral but polarizable iodomethyl group in this compound .
Halogenated Quinoline Derivatives
4-Iodo-2-methylquinoline
- Structure : Iodo substituent at the 4-position and methyl at the 2-position.
- Activity : Intermediate in drug synthesis; iodine enhances stability and reactivity in cross-coupling reactions .
- Comparison: The additional methyl group in 4-Iodo-2-methylquinoline may reduce steric hindrance compared to the bulkier iodomethyl group in this compound .
Fluorinated Quinolines (e.g., 6-Fluoro-4-(trifluoromethyl)quinoline)
- Structure : Fluorine and trifluoromethyl groups at the 4- or 6-positions.
- Activity : Fluorine improves metabolic stability and membrane permeability; derivatives show antiviral activity against SARS-CoV-2 .
- Comparison : Iodine’s larger atomic radius and polarizability may enhance halogen bonding in target proteins, unlike fluorine’s electronegativity-driven effects .
Anticancer Activity
- 4-(4-Chloroanilino)quinoline (6c): IC₅₀ = 3.42 µM (MCF-7 cells), attributed to intercalation or kinase inhibition .
Antimicrobial and Antiviral Activity
- Chloroquine : EC₅₀ ≈ 100 nM (antimalarial) .
- Fluoroquinolines: SI > 10 (SARS-CoV-2) due to fluorine’s role in optimizing binding to viral proteases .
Data Tables
Table 1. Comparative Physicochemical Properties
*Predicted using Lipinski’s rules.
Research Findings and Mechanistic Insights
- Synthetic Accessibility: this compound can be synthesized via alkylation of 4-methylquinoline with iodine, though specific protocols are less documented compared to palladium-catalyzed routes for aminoquinolines .
- Structure-Activity Relationships (SAR): Iodine’s polarizability enhances interactions with hydrophobic enzyme pockets, as seen in halogen-bond-driven DHFR inhibition . Methyl groups adjacent to iodine (e.g., 2-methyl-4-iodoquinoline) improve metabolic stability over non-methylated analogs .
- Toxicity Considerations : Iodine’s size may increase hepatotoxicity risks compared to lighter halogens, necessitating pharmacokinetic optimization .
Biological Activity
4-(Iodomethyl)quinoline is a halogenated derivative of quinoline, a compound recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiparasitic properties. The synthesis methods, structure-activity relationships (SAR), and case studies will also be discussed to provide a comprehensive overview.
This compound is characterized by the presence of an iodine atom at the 4-position of the quinoline ring. This modification can significantly influence its biological activity. The synthesis of this compound typically involves halogenation reactions, which can be achieved through various methods including electrophilic substitution.
Table 1: Common Synthesis Methods for this compound
| Method | Description |
|---|---|
| Electrophilic Aromatic Substitution | Utilizes iodine as an electrophile to introduce the iodomethyl group. |
| Nucleophilic Substitution | Involves nucleophiles reacting with iodo-quinoline derivatives. |
Anticancer Activity
Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanism of Action : The anticancer activity is often attributed to the modulation of key proteins involved in cell cycle regulation, such as P53 and BAX. These compounds can alter gene expression related to apoptosis, leading to increased cancer cell death .
Case Study : A study investigated a series of quinoline derivatives, revealing that those with halogen substitutions had enhanced potency against cancer cells compared to their non-halogenated counterparts .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Its effectiveness varies based on the specific bacterial strain and the presence of other functional groups.
- In Vitro Studies : Research indicates that iodo-quinolines exhibit antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values suggest moderate to high efficacy .
Table 2: Antimicrobial Activity of Iodo-Quinoline Derivatives
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 32 |
| Other derivatives | E. coli | >256 |
Structure-Activity Relationships (SAR)
The biological activity of quinolines is heavily influenced by their structural features. For this compound, the presence of the iodine atom is crucial for enhancing its lipophilicity and overall biological activity.
Q & A
Q. How can researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Phase solubility studies (Higuchi method) quantify solubility in binary solvent systems (e.g., water-ethanol). Hansen solubility parameters predict miscibility, while molecular dynamics simulations reveal solute-solvent interactions. Conflicting reports may stem from impurities; recrystallization (e.g., using CHCl₃/hexane) ensures consistent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
